N-(2,4-DIMETHOXYPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE
Overview
Description
N-(2,4-DIMETHOXYPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes methoxy groups, a tetrafluoroethoxy group, and a hydrazinecarbothioamide moiety. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the 2,4-dimethoxyphenyl intermediate: This step involves the reaction of appropriate starting materials under specific conditions to introduce the methoxy groups.
Introduction of the tetrafluoroethoxy group: This step involves the reaction of the intermediate with a tetrafluoroethoxy reagent under controlled conditions.
Formation of the hydrazinecarbothioamide moiety: This step involves the reaction of the intermediate with hydrazine and a thiocarbonyl reagent to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-(2,4-DIMETHOXYPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents such as dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine: The compound can be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and altering cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2,4-DIMETHOXYPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:
N-ACETYL-3,4-DIMETHOXYPHENYLALANINE: This compound has a similar methoxyphenyl structure but lacks the tetrafluoroethoxy and hydrazinecarbothioamide moieties.
3-(3,4-Dimethoxyphenyl)-L-alanine: This compound also has a methoxyphenyl structure but differs in its amino acid backbone.
Methyldopa: This compound has a similar methoxyphenyl structure but differs in its carboxylic acid and amino groups.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O4S/c1-27-11-6-7-13(14(9-11)28-2)23-17(30)25-24-15(26)10-4-3-5-12(8-10)29-18(21,22)16(19)20/h3-9,16H,1-2H3,(H,24,26)(H2,23,25,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRARDWZRVBOHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NNC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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